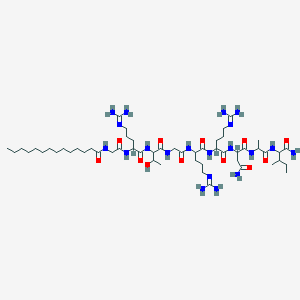
Grtgrrnai
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a highly specific inhibitor of cAMP-dependent protein kinase (PKA) with a Ki value of 36 nM . This compound is used extensively in biochemical research due to its ability to inhibit PKA activity, which plays a crucial role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Grtgrrnai is synthesized through solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The myristoylation at the N-terminus is achieved by coupling myristic acid to the peptide during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Grtgrrnai primarily undergoes peptide bond formation and myristoylation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions
Reagents: Fmoc-protected amino acids, myristic acid, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., piperidine).
Conditions: The synthesis is carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds.
Major Products Formed
The major product formed is the myristoylated peptide sequence, this compound. Side products may include truncated peptides or peptides with incomplete deprotection .
Scientific Research Applications
Grtgrrnai is widely used in scientific research due to its ability to inhibit PKA activity. Some of its applications include:
Chemistry: Studying the role of PKA in various biochemical pathways.
Biology: Investigating the effects of PKA inhibition on cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: Exploring the potential therapeutic applications of PKA inhibitors in diseases like cancer and diabetes.
Industry: Developing new drugs and therapeutic agents targeting PKA
Mechanism of Action
Grtgrrnai exerts its effects by binding to the catalytic subunit of PKA, thereby preventing the phosphorylation of PKA substrates. This inhibition disrupts the cAMP signaling pathway, which is involved in various cellular processes such as metabolism, gene expression, and cell proliferation .
Properties
Molecular Formula |
C53H100N20O12 |
|---|---|
Molecular Weight |
1209.5 g/mol |
IUPAC Name |
N-[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]-2-[[5-(diaminomethylideneamino)-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64) |
InChI Key |
GQPQKQWUUHDDIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















